4,5-Dimethylpyrimidine hydrochloride
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Overview
Description
4,5-Dimethylpyrimidine hydrochloride is a chemical compound with the molecular formula C6H8N2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are fundamental components of nucleic acids, and their derivatives have significant applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethylpyrimidine hydrochloride typically involves the reaction of 4,5-dimethylpyrimidine with hydrochloric acid. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, a ZnCl2-catalyzed three-component coupling reaction can be employed to synthesize various 4,5-disubstituted pyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of metal catalysts and controlled reaction environments to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylpyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
4,5-Dimethylpyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Pyrimidine derivatives are studied for their roles in DNA and RNA structures.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-dimethylpyrimidine hydrochloride involves its interaction with specific molecular targets. Pyrimidine derivatives can inhibit enzymes involved in nucleic acid synthesis, thereby affecting cell replication and function. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Pyrimidine: The parent compound of 4,5-dimethylpyrimidine.
4,6-Dimethylpyrimidine: Another derivative with similar properties.
2,4-Dimethylpyrimidine: Differently substituted pyrimidine with unique reactivity.
Uniqueness: 4,5-Dimethylpyrimidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
4,5-dimethylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c1-5-3-7-4-8-6(5)2;/h3-4H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNCDKCSCUZVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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